3-Hydroxy-4-isopropoxybenzamide 3-Hydroxy-4-isopropoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187610
InChI: InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

3-Hydroxy-4-isopropoxybenzamide

CAS No.:

Cat. No.: VC20187610

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-isopropoxybenzamide -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 3-hydroxy-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13)
Standard InChI Key XEHBDRVFBPYQPN-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)N)O

Introduction

Chemical Structure and Molecular Properties

3-Hydroxy-4-isopropoxybenzamide (C₁₁H₁₅NO₃) consists of a benzamide core substituted with a hydroxyl (-OH) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position (Fig. 1). The isopropoxy group introduces steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Molecular Weight: 209.24 g/mol (calculated from atomic weights).
Polar Surface Area (PSA): ~66.4 Ų (estimated using group contribution methods), suggesting moderate membrane permeability.
logP: Predicted at 1.8–2.2 via computational models, indicating balanced hydrophilicity-lipophilicity for potential drug-likeness.

Synthesis and Derivative Formation

Synthetic Routes

While no explicit protocols for 3-hydroxy-4-isopropoxybenzamide exist in the reviewed literature, analogous benzamide syntheses suggest feasible pathways:

  • Friedel-Crafts Acylation: Introduction of the amide group via reaction of benzoyl chloride with ammonia, followed by hydroxylation and isopropoxylation.

  • Stepwise Functionalization:

    • Nitration of 4-isopropoxybenzamide to introduce a nitro group at the 3-position.

    • Reduction of the nitro group to an amine using catalytic hydrogenation.

    • Diazotization and hydrolysis to convert the amine to a hydroxyl group .

Key Challenges:

  • Regioselective introduction of substituents without cross-reactivity.

  • Protection/deprotection strategies to prevent undesired side reactions during hydroxylation .

Physicochemical and Spectroscopic Characteristics

Spectral Data (Predicted)

  • IR Spectroscopy:

    • O-H stretch: ~3200–3500 cm⁻¹ (hydroxyl).

    • C=O stretch: ~1650–1680 cm⁻¹ (amide).

    • C-O-C asymmetric stretch: ~1250 cm⁻¹ (isopropoxy) .

  • NMR (¹H):

    • Aromatic protons: δ 6.8–7.5 ppm (complex splitting due to substituents).

    • Isopropoxy methine: δ 4.5–4.7 ppm (multiplet).

    • Methyl groups: δ 1.2–1.4 ppm (doublet).

Comparative Analysis with Analogous Compounds

CompoundSubstituentsBioactivity Highlights
3-Hydroxy-4-isopropoxybenzamide3-OH, 4-OCH(CH₃)₂Predicted enzyme inhibition
3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide3-NH₂, 2-OH, N-alkylMIC = 8–16 µg/mL (bacterial strains)
3-Chloro-4-hydroxy-benzoic acid hydrazide 3-Cl, 4-OH, hydrazideHDAC inhibition (IC₅₀ = 2.3 µM)

Industrial and Research Applications

  • Pharmaceutical Development: Potential scaffold for anticancer agents due to structural similarities with HDAC inhibitors .

  • Material Science: Benzamide derivatives are explored as monomers for high-performance polymers; the isopropoxy group may improve thermal stability .

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